molecular formula C11H9N3 B159882 Pyrido[1,2-a]benzimidazol-8-amine CAS No. 130595-01-6

Pyrido[1,2-a]benzimidazol-8-amine

Cat. No.: B159882
CAS No.: 130595-01-6
M. Wt: 183.21 g/mol
InChI Key: HYGAHBMNSQAQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[1,2-a]benzimidazol-8-amine is a heterocyclic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound has a fused ring structure that combines a pyridine ring with a benzimidazole moiety, making it a unique and interesting compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[1,2-a]benzimidazol-8-amine typically involves the cyclization of 2-aminopyridines with appropriate aldehydes or ketones. One common method is the condensation reaction between 2-aminopyridine and an aldehyde in the presence of an oxidizing agent such as iodine. This reaction is often carried out under reflux conditions in a suitable solvent like ethanol or acetonitrile .

Another method involves the use of transition metal catalysts, such as copper(II) acetate, to facilitate the cyclization of 2-aminopyridines with 2-iodophenylboronic acids. This Ullmann-type reaction is performed under ligand-free conditions and provides good to excellent yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Pyrido[1,2-a]benzimidazol-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles such as halogens or nitro groups; reactions are carried out in the presence of catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrido[1,2-a]benzimidazol-8-amines with various functional groups.

Scientific Research Applications

Pyrido[1,2-a]benzimidazol-8-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrido[1,2-a]benzimidazol-8-amine involves its interaction with various molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Pyrido[1,2-a]benzimidazol-8-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

pyrido[1,2-a]benzimidazol-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-8-4-5-9-10(7-8)14-6-2-1-3-11(14)13-9/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGAHBMNSQAQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(N2C=C1)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562174
Record name Pyrido[1,2-a]benzimidazol-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130595-01-6
Record name Pyrido[1,2-a]benzimidazol-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.